(2E,4E,8E,10E)-dodecatetraenedioic acid
Description
(2E,4E,8E,10E)-Dodecatetraenedioic acid (C₁₂H₁₄O₄) is a conjugated polyunsaturated dicarboxylic acid characterized by four trans (E) double bonds at positions 2, 4, 8, and 10. Its extended conjugation system and diacid functional groups contribute to unique physicochemical properties, including UV absorption and reactivity.
Properties
Molecular Formula |
C12H14O4 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
(2E,4E,8E,10E)-dodeca-2,4,8,10-tetraenedioic acid |
InChI |
InChI=1S/C12H14O4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h3-10H,1-2H2,(H,13,14)(H,15,16)/b5-3+,6-4+,9-7+,10-8+ |
InChI Key |
SXPCMUCUZSVRMB-MIIZMDLZSA-N |
SMILES |
C(CC=CC=CC(=O)O)C=CC=CC(=O)O |
Isomeric SMILES |
C(/C=C/C=C/C(=O)O)C/C=C/C=C/C(=O)O |
Canonical SMILES |
C(CC=CC=CC(=O)O)C=CC=CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Varied Double Bond Configurations
a) Isobutylamide Derivatives
- Example : (2E,4E,8Z,10E)-N-Isobutyldodeca-2,4,8,10-tetraenamide ()
- Key Differences :
- Functional Group: Amide (-CONHR) instead of diacid (-COOH).
- Double Bond Configuration: Presence of a cis (Z) double bond at position 6.
- Impact :
- Altered solubility (amide derivatives are more lipophilic).
- Bioactivity: Isobutylamides in Echinacea exhibit immune-modulating effects via cannabinoid receptor interactions .
b) Isomeric Mixtures
- Example: Dodeca-2E,4E,8Z,10E/Z-tetraenoic acid isobutylamide () Key Differences:
- Contains a mixture of 10E and 10Z isomers.
- Impact :
- Analytical Challenges: HPLC-UV cannot resolve isomers due to differing UV absorption profiles .
- Stability: Z isomers may undergo isomerization under acidic or thermal conditions .
Compounds with Extended Conjugation Systems
a) Colabomycins (Antibiotic Polyenes)
- Example: Colabomycin E (C₁₂H₁₄O₄) () Structure: (2E,4E,6E,8Z,10E)-Dodeca-2,4,6,8,10-pentaenoic acid. Key Differences:
- Additional double bond at position 6 (five double bonds total).
- Z configuration at position 7.
- Impact :
- Enhanced antimicrobial activity due to increased conjugation and interaction with microbial membranes .
b) trans-Crocetin ()
Polyunsaturated Fatty Acids (PUFAs)
a) Eicosapentaenoic Acid (EPA) ()
- Structure: (2E,4E,6E,8E,10E)-Eicosa-2,4,6,8,10-pentaenoic acid (C₂₀H₃₀O₂). Key Differences:
- Longer chain (C₂₀ vs. C₁₂) with five double bonds.
- Impact :
- Biological Role: Essential omega-3 fatty acid with anti-inflammatory and cardiovascular benefits .
b) Docosapentaenoic Acid (DPA) ()
Table 1: Structural and Functional Comparison
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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